molecular formula C10H10ClN3O3 B8516004 ethyl 4-chloro-1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate

ethyl 4-chloro-1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate

Cat. No.: B8516004
M. Wt: 255.66 g/mol
InChI Key: MOGKCPQGRJWRKY-UHFFFAOYSA-N
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Description

Ethyl 4-chloro-1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The unique structure of this compound, which includes a pyrazolo[3,4-b]pyridine core, makes it a valuable scaffold for the development of new therapeutic agents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-chloro-1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 4-chloro-3-nitropyridine with ethyl acetoacetate in the presence of a base, followed by cyclization and reduction steps to yield the desired product . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like sodium ethoxide or potassium carbonate.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products suitable for pharmaceutical applications .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-chloro-1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Nucleophiles: Amines, thiols, and alcohols.

    Reducing Agents: Hydrogen gas, palladium on carbon, sodium borohydride.

    Catalysts: Sodium ethoxide, potassium carbonate, palladium on carbon.

    Solvents: Ethanol, methanol, dichloromethane.

Major Products

The major products formed from these reactions include various substituted pyrazolopyridine derivatives, which can be further modified to enhance their biological activity and pharmacokinetic properties .

Mechanism of Action

The mechanism of action of ethyl 4-chloro-1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access and catalytic activity. Additionally, it may interact with cellular receptors to modulate signaling pathways involved in disease progression.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 4-chloro-1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate: Unique due to its specific substitution pattern and biological activity.

    Pyrazolo[3,4-b]pyridine Derivatives: Similar compounds with different substituents at various positions on the pyrazolopyridine core.

    Pyrazolopyrimidine Derivatives: Compounds with a similar core structure but different ring systems and substitution patterns.

Uniqueness

This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and pharmacokinetic properties. Its ability to undergo various chemical modifications makes it a versatile scaffold for drug development.

Properties

Molecular Formula

C10H10ClN3O3

Molecular Weight

255.66 g/mol

IUPAC Name

ethyl 4-chloro-1-methyl-6-oxo-7H-pyrazolo[3,4-b]pyridine-5-carboxylate

InChI

InChI=1S/C10H10ClN3O3/c1-3-17-10(16)6-7(11)5-4-12-14(2)8(5)13-9(6)15/h4H,3H2,1-2H3,(H,13,15)

InChI Key

MOGKCPQGRJWRKY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=C(C2=C(NC1=O)N(N=C2)C)Cl

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of ethyl 4-hydroxy-1-methyl-6-oxo-6,7-dihyrdo-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate (10 g, 42.2 mmol) in acetonitrile is treated with benzyl triethyl ammonium chloride (40.4 g, 169 mmol), followed by phosphorous oxychloride (17.6 mL, 190 mmol), heated at 40° C. for 0.5 h, then at reflux temperature for 2.5 h, cooled to room temperature, diluted with water (caution exotherm), stirred at ambient temperatures for 16 h and filtered. The filtercake is washed with cyclohexane and dried in vacuo to give the title compound as a white solid, 7.87 g (73% yield), identified by HNMR analysis.
Name
ethyl 4-hydroxy-1-methyl-6-oxo-6,7-dihyrdo-1H-pyrazolo-[3,4-b]pyridine-5-carboxylate
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
40.4 g
Type
catalyst
Reaction Step One
Quantity
17.6 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three
Yield
73%

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